molecular formula C21H17NO5S B297836 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

Cat. No. B297836
M. Wt: 395.4 g/mol
InChI Key: YFTKICVHNRHLLR-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid, also known as TZP, is a thiazolidine derivative that has been studied for its potential therapeutic applications. This compound has shown promise in various scientific research studies due to its unique chemical structure and mechanism of action. In

Scientific Research Applications

4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth. 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation of using 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research of 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid. One direction is to explore its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to investigate its potential use in treating other inflammatory diseases such as asthma and inflammatory bowel disease. Additionally, further studies are needed to explore the safety and efficacy of 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid in vivo, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid involves the reaction of 4-(bromomethyl)benzoic acid with 4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenol in the presence of a base catalyst. This reaction results in the formation of 4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid as a white solid with a melting point of 220-223°C.

properties

Product Name

4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

Molecular Formula

C21H17NO5S

Molecular Weight

395.4 g/mol

IUPAC Name

4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C21H17NO5S/c1-2-11-22-19(23)18(28-21(22)26)12-14-5-9-17(10-6-14)27-13-15-3-7-16(8-4-15)20(24)25/h2-10,12H,1,11,13H2,(H,24,25)/b18-12+

InChI Key

YFTKICVHNRHLLR-LDADJPATSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)/SC1=O

SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)SC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)SC1=O

Origin of Product

United States

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